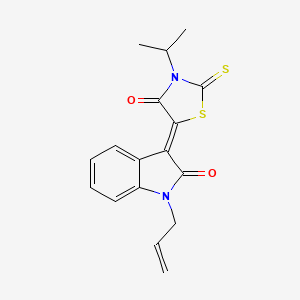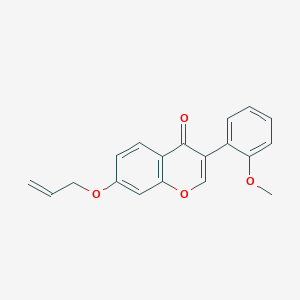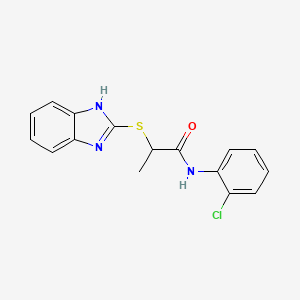
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CSPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CSPG is a small molecule inhibitor of protein-protein interactions that has been shown to have promising effects in preclinical studies.
科学的研究の応用
CSPG has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. CSPG has also been shown to inhibit the proliferation of vascular smooth muscle cells, which makes it a potential therapeutic agent for cardiovascular diseases.
作用機序
CSPG is a small molecule inhibitor of protein-protein interactions. It works by binding to the SH3 domain of the protein Src, which prevents its interaction with other proteins. This inhibition of protein-protein interactions leads to the inhibition of various cellular pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
CSPG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of various proteins involved in cancer cell growth and proliferation, including Src, Akt, and ERK. CSPG has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, CSPG has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
実験室実験の利点と制限
One of the significant advantages of CSPG is its ability to inhibit protein-protein interactions, which makes it a potential therapeutic agent for various diseases. CSPG has also been shown to have low toxicity in preclinical studies. However, one of the limitations of CSPG is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
Future research on CSPG should focus on its potential therapeutic applications, particularly in the field of cancer research. Further studies are needed to evaluate the efficacy of CSPG in vivo and to determine the optimal dosage and administration route. In addition, the potential side effects of CSPG should be investigated to ensure its safety for human use. Finally, research should focus on developing more soluble derivatives of CSPG to improve its bioavailability.
特性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19(23(21,22)14-8-3-2-4-9-14)12-16(20)18-15-10-6-5-7-13(15)11-17/h2-10H,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJWOPGHNLWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl(methyl)amino]-N-(2-cyanophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide](/img/structure/B4793668.png)
![N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B4793672.png)
![2-(allylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4793679.png)


![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4793703.png)

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4793713.png)
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde O-(cyclopropylcarbonyl)oxime](/img/structure/B4793715.png)

![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide](/img/structure/B4793738.png)
![4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4793747.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4793756.png)